2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile
Description
2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile is an organic compound with a complex structure that includes a nitrile group, a ketone group, and a substituted phenyl ring
Properties
IUPAC Name |
2-methyl-4-(3-methylphenyl)-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9-4-3-5-11(6-9)12(14)7-10(2)8-13/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTIFVRWGXKVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile typically involves multi-step organic reactions. One common method is the condensation of 3-methylbenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent oxidation to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades or metabolic pathways that are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenyl-4-oxobutanenitrile: Similar structure but lacks the methyl group on the phenyl ring.
4-(3-Methylphenyl)-4-oxobutanenitrile: Similar structure but lacks the methyl group on the butanenitrile chain.
Uniqueness
2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile is unique due to the presence of both a nitrile and a ketone group, along with the substituted phenyl ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Biological Activity
2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile, also known by its CAS number 1248140-56-8, is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Molecular Structure : The compound features a butanenitrile backbone with a ketone functionality and a methylphenyl group, contributing to its unique reactivity and biological properties.
Molecular Formula : C12H13N
Molecular Weight : 187.24 g/mol
The biological activity of 2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes, potentially leading to antimicrobial or anticancer effects.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Studies have indicated that 2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile exhibits promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 62.5 µg/mL |
| Staphylococcus aureus | 78.12 µg/mL |
| Enterococcus faecalis | 70 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The mechanism behind its anticancer activity may involve induction of apoptosis or cell cycle arrest, although further research is necessary to elucidate these pathways fully .
Case Studies and Research Findings
Recent studies have focused on the extraction and characterization of compounds similar to or including 2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile from natural sources. For instance, phytochemical analyses have shown that extracts containing this compound exhibit significant antibacterial and antiproliferative activities, reinforcing its potential therapeutic applications .
Comparative Analysis with Similar Compounds
When compared to other related compounds, such as methoxy-substituted anilines, 2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile demonstrates distinct biological properties due to its unique structure.
| Compound Name | Biological Activity |
|---|---|
| 3-Methoxyaniline | Moderate antibacterial properties |
| 4-Methoxyaniline | Limited anticancer activity |
| 2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile | Strong antimicrobial and anticancer activities |
This comparison highlights how structural variations can significantly influence biological outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
